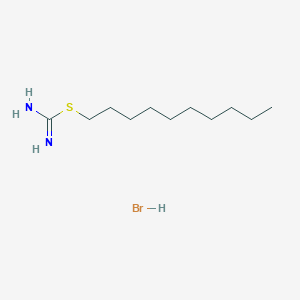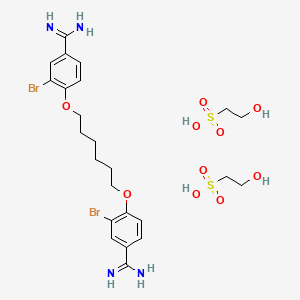![molecular formula C18H22N4 B12801332 Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile CAS No. 14651-45-7](/img/structure/B12801332.png)
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile: is a complex organic compound with the molecular formula C18H22N4. It is characterized by its unique spiro structure, which consists of two rings connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of molecular interactions and biochemical pathways. Its stability and reactivity make it a valuable tool for probing the mechanisms of various biological processes .
Medicine
In medicine, Spiro[2Its unique structure could be exploited to design new therapeutic agents with specific biological activities .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and versatility make it suitable for various industrial applications, including coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[2.10]dodecane-1,1,2,2-tetracarbonitrile
- **Spiro[2.12
Propriétés
Numéro CAS |
14651-45-7 |
|---|---|
Formule moléculaire |
C18H22N4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4/c19-12-17(13-20)16(18(17,14-21)15-22)10-8-6-4-2-1-3-5-7-9-11-16/h1-11H2 |
Clé InChI |
IEQJSTHTZVZKHN-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC2(CCCCC1)C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


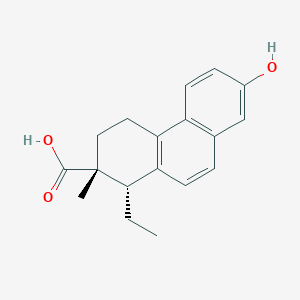
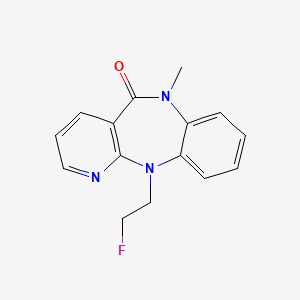
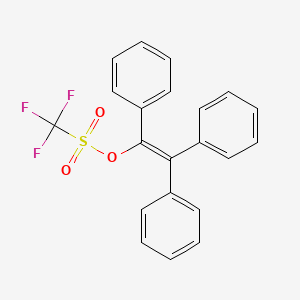
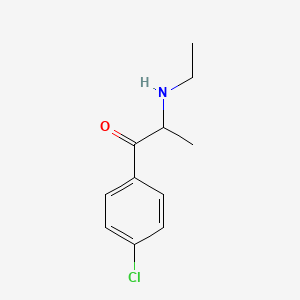
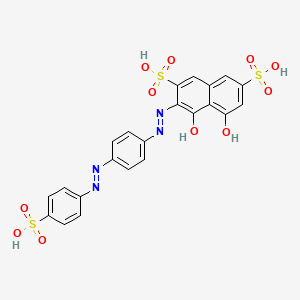
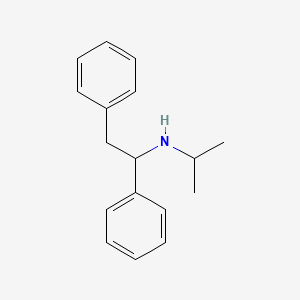
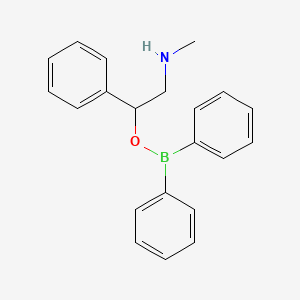

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
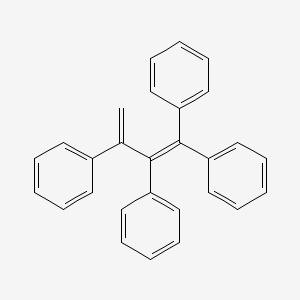
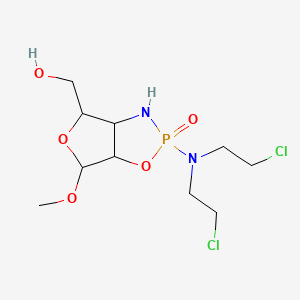
![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
